4-Hydroxypicolinic acid

Description

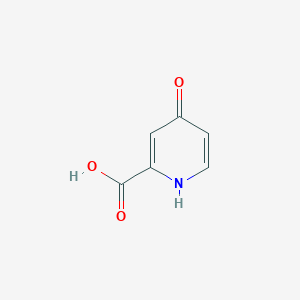

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-4-1-2-7-5(3-4)6(9)10/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXLHBCSVDDTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352740 | |

| Record name | 4-Hydroxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22468-26-4 | |

| Record name | 4-Hydroxypicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-pyridinecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxypicolinic Acid: A Technical Overview

CAS Number: 22468-26-4

This technical guide provides a comprehensive overview of 4-Hydroxypicolinic acid, also known as 4-Hydroxypyridine-2-carboxylic acid.[1] Intended for researchers, scientists, and professionals in drug development, this document consolidates available physicochemical data, discusses its limitedly documented synthesis and biological role, and highlights the current gaps in research concerning this specific isomer.

Physicochemical Properties

This compound is a pyridinecarboxylic acid derivative with the molecular formula C₆H₅NO₃ and a molecular weight of approximately 139.11 g/mol .[1][2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 22468-26-4 | [1][2] |

| Molecular Formula | C₆H₅NO₃ | [1][2] |

| Molecular Weight | 139.11 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | ~280 °C | [3] |

| Solubility | Information not readily available. | |

| pKa | Information not readily available. |

Synthesis and Manufacturing

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely available in the public domain. Commercial suppliers list the compound as available for research purposes, suggesting established manufacturing processes exist.[1][4]

A patented process for the preparation of a related class of compounds, 4-alkoxy-3-hydroxypicolinic acids, starts from furfural and involves a multi-step chemical transformation.[5] However, this process is not directly applicable to the synthesis of this compound.

Another related synthesis is that of Chelidamic acid (4-oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid), which can be synthesized from chelidonic acid and ammonia.[6] While structurally related, this does not provide a direct route to this compound.

The lack of readily available, specific synthesis protocols for this compound in scientific literature is a notable information gap.

Biological Activity and Signaling Pathways

There is a significant scarcity of published research on the specific biological activities and signaling pathway involvement of this compound. In contrast, its isomer, 3-Hydroxypicolinic acid, is a well-documented matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and an intermediate in the biosynthesis of certain antibiotics.[7][8]

Studies on other related molecules offer some context but are not directly applicable:

-

5-Hydroxypicolinic Acid: The metabolism of this isomer has been characterized in Alcaligenes faecalis, involving a monooxygenase and a dioxygenase in its degradation pathway.[9]

-

4-Hydroxybenzoic Acid: This compound exhibits a range of biological activities, including antimicrobial and antioxidant effects.[10][11][12]

-

Hydroxycinnamic Acids: This class of phenolic acids is known for its antioxidant and anti-inflammatory properties.[13]

Due to the limited specific data, no signaling pathway or experimental workflow diagrams involving this compound can be generated at this time. The diagrams below illustrate a hypothetical experimental workflow for compound characterization and a conceptual representation of a generic cell signaling pathway, as specific information for this compound is unavailable.

References

- 1. scbt.com [scbt.com]

- 2. 4-Hydroxy-2-pyridinecarboxylic Acid | 22468-26-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 22468-26-4|this compound|BLD Pharm [bldpharm.com]

- 5. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 6. Chelidamic acid synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. researchgate.net [researchgate.net]

- 13. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-Hydroxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypicolinic acid, also known as 4-hydroxy-2-pyridinecarboxylic acid, is a heterocyclic organic compound with the molecular formula C₆H₅NO₃. As a substituted pyridine derivative, its chemical structure, featuring both a carboxylic acid and a hydroxyl group, imparts a range of physicochemical properties that are of significant interest in medicinal chemistry and drug development. The presence of these functional groups influences its acidity, solubility, and potential for intermolecular interactions, which are critical parameters for assessing its suitability as a drug candidate or a scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential tautomeric forms.

Chemical Structure and Tautomerism

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that while some experimental data is available, other parameters are based on predictions and require experimental verification for confirmation.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NO₃ | [2][3][4][5][6] |

| Molecular Weight | 139.11 g/mol | [2][3][4][5][6] |

| CAS Number | 22468-26-4 | [2][3][4][5][6] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | ca. 280 °C (decomposes) | [7][8][9] |

| Boiling Point | 582.3 ± 35.0 °C (Predicted) | [7] |

Table 2: Acidity and Partition Coefficient of this compound

| Property | Value | Source(s) |

| pKa | 1.20 ± 0.50 (Predicted) | [7] |

| XLogP3 | -0.1 | [10] |

Table 3: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble | [7][9] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.

Melting Point Determination

The melting point of an organic solid can be determined by introducing a small amount of the substance into a capillary tube and heating it slowly in a calibrated apparatus.

-

Apparatus: Mel-Temp apparatus or Thiele tube.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-20 °C per minute initially, and then the rate is reduced to 1-2 °C per minute as the melting point is approached.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.[11][12][13][14][15]

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as a titrant is added.

-

Apparatus: Calibrated pH meter, buret, and magnetic stirrer.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acidic proton.[9][16][17][18][19]

-

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent is determined by the shake-flask method.

-

Apparatus: Orbital shaker, centrifuge, and an analytical method for quantification (e.g., HPLC or UV-Vis spectroscopy).

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

The suspension is centrifuged or filtered to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical method.[20][21][22][23][24]

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The solution is then filtered into an NMR tube.[7][8][10][15][17][25][26][27][28][29][30][31][32]

-

Analysis: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.[11][13][16][21][24][33][34][35][36][37]

-

Analysis: The IR spectrum is recorded, and the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile/water). The solution is then introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source.[12][14][20][22][23]

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the direct involvement of this compound in defined cellular signaling pathways or its specific biological activities. Further research is required to elucidate its potential pharmacological effects and mechanism of action.

Conclusion

This compound is a compound with physicochemical properties that warrant further investigation for its potential applications in drug development. This guide has summarized the currently available data and provided standardized protocols for the experimental determination of its key characteristics. The elucidation of its complete physicochemical profile, including experimental verification of predicted values and exploration of its biological activities, will be crucial for realizing its full potential in medicinal chemistry and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. 22468-26-4|this compound|BLD Pharm [bldpharm.com]

- 4. appchemical.com [appchemical.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 4-Hydroxy-2-pyridinecarboxylic Acid | 22468-26-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. scielo.br [scielo.br]

- 10. rsc.org [rsc.org]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. rsc.org [rsc.org]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. research.reading.ac.uk [research.reading.ac.uk]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pure.tue.nl [pure.tue.nl]

- 20. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. eng.uc.edu [eng.uc.edu]

- 22. biocompare.com [biocompare.com]

- 23. tecan.com [tecan.com]

- 24. scribd.com [scribd.com]

- 25. rsc.org [rsc.org]

- 26. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 27. repositorio.uam.es [repositorio.uam.es]

- 28. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 29. mdpi.com [mdpi.com]

- 30. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 31. nmrs.io [nmrs.io]

- 32. dev.spectrabase.com [dev.spectrabase.com]

- 33. jascoinc.com [jascoinc.com]

- 34. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 35. researchgate.net [researchgate.net]

- 36. chem.libretexts.org [chem.libretexts.org]

- 37. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Technical Guide to 4-Hydroxypicolinic Acid: Structure, Properties, and Synthesis

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical entities is paramount. This guide provides an in-depth look at 4-Hydroxypicolinic acid, a significant heterocyclic compound. We will delve into its chemical structure, nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

This compound, a derivative of pyridine, is characterized by a hydroxyl group at the fourth position and a carboxylic acid group at the second position of the pyridine ring. This arrangement imparts specific chemical properties and reactivity to the molecule.

The IUPAC name for this compound is 4-Hydroxypyridine-2-carboxylic acid .[1] Its chemical structure is as follows:

Chemical Formula: C₆H₅NO₃[2]

Molecular Weight: 139.11 g/mol [1]

CAS Number: 22468-26-4[2]

An important characteristic of 4-hydroxypyridines is their existence in tautomeric equilibrium with their corresponding pyridone forms. In the case of this compound, it can exist in equilibrium with 4-oxo-1,4-dihydropyridine-2-carboxylic acid. This equilibrium can be influenced by the solvent and the physical state of the compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1. This data is crucial for its identification, characterization, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NO₃ | [2] |

| Molecular Weight | 139.11 g/mol | [1] |

| CAS Number | 22468-26-4 | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | ~280 °C | [4] |

| Boiling Point | 582.3±35.0 °C (Predicted) | [5] |

| Density | 1.485±0.06 g/cm³ (Predicted) | [5] |

| Water Solubility | Slightly soluble in water | [5] |

| pKa | 1.20±0.50 (Predicted) | [5] |

| SMILES | O=C(O)c1nccc(O)c1 | [2] |

Note: Some of the data presented are predicted values from computational models.

Tautomerism of this compound

As mentioned, this compound can exist in two tautomeric forms: the "hydroxy" form and the "pyridone" form. The pyridone form is often favored in polar solvents and in the solid state due to intermolecular hydrogen bonding. This equilibrium is a critical aspect of its chemistry.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One common method involves the hydrolysis of a corresponding nitrile precursor. Below is a generalized experimental protocol based on established chemical principles for such transformations.

Objective: To synthesize this compound via hydrolysis of a 4-alkoxy-picolinonitrile followed by dealkylation.

Materials:

-

4-methoxy-2-cyanopyridine (or other suitable 4-alkoxy precursor)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Activated Carbon

-

Distilled Water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating mantle

-

Magnetic stirrer

-

pH meter or pH paper

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Hydrolysis of the Nitrile:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 1 mole equivalent of 4-methoxy-2-cyanopyridine.

-

Add a 6 M solution of hydrochloric acid in excess (e.g., 5-10 mole equivalents).

-

Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

-

-

Demethylation and Neutralization:

-

Once the hydrolysis is complete, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH reaches approximately 3-4. This is the isoelectric point for many amino acids and related compounds, which should facilitate precipitation.

-

The product, this compound, should begin to precipitate out of the solution as a solid.

-

-

Isolation and Purification:

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold distilled water to remove any remaining salts.

-

For further purification, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot water or an ethanol/water mixture.

-

If the solution is colored, add a small amount of activated carbon and heat for a short period.

-

Hot filter the solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry them in a desiccator.

-

-

Characterization:

-

Determine the melting point of the dried product.

-

Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and compare the obtained spectra with literature data.

-

Caption: Experimental workflow for the synthesis of this compound.

Biological and Pharmacological Context

Currently, there is limited specific information in the public domain detailing the direct involvement of this compound in distinct cell signaling pathways as a primary signaling molecule. It is more commonly described as a valuable building block in the synthesis of more complex molecules with potential biological activities.

However, related hydroxypyridine carboxylic acids have garnered interest in medicinal chemistry. For instance, 3-Hydroxypicolinic acid is a known matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and is an intermediate in the biosynthesis of certain antibiotics. The broader class of hydroxybenzoic acids, to which this compound is structurally related, exhibits a range of biological activities, including antioxidant and anti-inflammatory properties.

Further research is required to fully elucidate any potential roles of this compound in cellular signaling or its pharmacological effects. Its structural motifs suggest that it could be a scaffold for the development of novel therapeutic agents.

This technical guide provides a foundational understanding of this compound for professionals in the scientific community. The provided data and protocols serve as a valuable resource for further research and development involving this versatile chemical compound.

References

Synthesis of 4-Hydroxypicolinic Acid from Pyridine Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-hydroxypicolinic acid from readily available pyridine precursors. The information compiled herein is intended to equip researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis with detailed methodologies, quantitative data, and a clear understanding of the chemical pathways involved.

Introduction

This compound, also known as 4-hydroxy-2-pyridinecarboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide details three principal synthetic strategies commencing from pyridine-based starting materials, providing a comparative analysis of their advantages and challenges.

Synthetic Routes from Pyridine Precursors

Three primary pathways for the synthesis of this compound have been identified and are detailed below:

-

Route 1: Synthesis from Picolinic Acid via Picolinic Acid N-Oxide

-

Route 2: Synthesis from 4-Chloropicolinic Acid

-

Route 3: Synthesis from Chelidamic Acid

The following sections provide a thorough examination of each route, including detailed experimental protocols and quantitative data.

Route 1: Synthesis from Picolinic Acid via Picolinic Acid N-Oxide

This multi-step synthesis begins with the oxidation of picolinic acid to its N-oxide, followed by nitration, reduction, diazotization, and finally hydrolysis to yield the desired this compound.

Experimental Workflow

The Biological Activity of 4-Hydroxypicolinic Acid: A Technical Guide for Researchers

An In-depth Examination of 4-Hydroxypicolinic Acid as a Modulator of the Hypoxia-Inducible Factor (HIF) Pathway

Introduction

This compound, also known as 4-hydroxy-2-pyridinecarboxylic acid, is a small organic molecule that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a primary focus on its role as an inhibitor of 2-oxoglutarate (2-OG)-dependent dioxygenases, specifically the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its mechanism of action, experimental evaluation, and potential therapeutic implications.

Core Biological Activity: Inhibition of HIF Prolyl Hydroxylases

The principal biological activity identified for this compound is its function as an inhibitor of HIF prolyl hydroxylases (PHDs). PHDs are a family of non-heme iron-containing enzymes that play a crucial role in cellular oxygen sensing. Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the alpha subunit of the Hypoxia-Inducible Factor (HIF-α). This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which subsequently targets HIF-α for proteasomal degradation. This process keeps HIF-α levels low in the presence of adequate oxygen.

This compound, as a structural mimic of the PHD co-substrate 2-oxoglutarate, is believed to competitively inhibit the active site of PHDs. By binding to the enzyme, it prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation even under normoxic conditions. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription.

The downstream genetic targets of the HIF pathway are involved in a wide array of physiological and pathological processes, including:

-

Erythropoiesis: Upregulation of erythropoietin (EPO), a key hormone in red blood cell production.

-

Angiogenesis: Increased expression of vascular endothelial growth factor (VEGF), which promotes the formation of new blood vessels.

-

Metabolism: Shifting cellular metabolism towards glycolysis.

-

Cell Survival and Proliferation: Activating genes that promote cell survival in low-oxygen environments.

Due to its role in stabilizing HIF, this compound is a molecule of interest for potential therapeutic applications in conditions such as anemia, ischemia, and inflammatory diseases.

Quantitative Data

Despite a comprehensive search of available scientific literature and bioassay databases, specific quantitative data on the inhibitory activity of this compound against PHD isoforms (e.g., IC50 or Ki values) were not found. The following table provides a comparative look at the IC50 values of well-characterized PHD inhibitors to offer a frame of reference for the potency of compounds in this class.

| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference(s) |

| Roxadustat (FG-4592) | ~2,300 | ~27 | ~4,000 | [1] |

| Daprodustat (GSK1278863) | ~1,200 | ~67 | ~1,500 | [1] |

| Vadadustat (AKB-6548) | ~1,700 | ~29 | ~2,300 | [1] |

| Molidustat (BAY 85-3934) | ~1,800 | ~7 | ~2,300 | [1] |

Signaling Pathway

The biological activity of this compound is centered on its modulation of the HIF signaling pathway. The following diagram illustrates the key events in this pathway and the point of intervention for PHD inhibitors like this compound.

Experimental Protocols

To assess the biological activity of this compound as a PHD inhibitor, a series of biochemical and cell-based assays can be employed. The following are detailed methodologies for key experiments.

Biochemical Assay: Mass Spectrometry-Based PHD2 Inhibition Assay

This protocol is adapted from methodologies used for other 2-oxoglutarate-dependent dioxygenase inhibitors.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against a specific PHD isoform (e.g., PHD2).

Principle: The assay measures the enzymatic conversion of a HIF-α peptide substrate to its hydroxylated form by recombinant PHD2. The inhibition of this reaction by this compound is quantified using mass spectrometry.

Materials:

-

Recombinant human PHD2 (catalytic domain)

-

HIF-1α peptide substrate (e.g., a synthetic peptide corresponding to the C-terminal oxygen-dependent degradation domain, CODD)

-

This compound

-

2-Oxoglutarate (2-OG)

-

(NH4)2Fe(SO4)2·6H2O (Ferrous ammonium sulfate)

-

L-Ascorbic acid

-

HEPES buffer (50 mM, pH 7.5)

-

Bovine Serum Albumin (BSA)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

-

MALDI-TOF mass spectrometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare stock solutions of HIF-1α peptide, 2-OG, ferrous ammonium sulfate, and ascorbic acid in assay buffer.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube or 96-well plate, combine the following in order:

-

HEPES buffer

-

BSA (to a final concentration of 0.1 mg/mL)

-

Ascorbic acid (to a final concentration of 1 mM)

-

Ferrous ammonium sulfate (to a final concentration of 50 µM)

-

Recombinant PHD2 (to a final concentration of, for example, 100 nM)

-

Varying concentrations of this compound (and a vehicle control, e.g., DMSO).

-

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

Initiate the reaction by adding a mixture of the HIF-1α peptide substrate and 2-OG (to final concentrations of, for example, 10 µM and 5 µM, respectively).

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding an equal volume of 0.1% formic acid in acetonitrile.

-

Centrifuge the samples to pellet the precipitated protein.

-

Mix a small aliquot of the supernatant with the MALDI matrix solution.

-

Spot the mixture onto a MALDI target plate and allow it to air dry.

-

-

Data Acquisition and Analysis:

-

Acquire mass spectra for each sample using a MALDI-TOF mass spectrometer in positive ion mode.

-

Determine the ratio of the peak intensities of the hydroxylated peptide product to the unhydroxylated peptide substrate.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Assay: HIF-1α Stabilization by Immunoblotting

Objective: To determine if this compound can stabilize HIF-1α protein levels in cultured cells.

Principle: Cells are treated with varying concentrations of this compound. The total cellular protein is then extracted, and the level of HIF-1α protein is detected by Western blotting using a specific antibody. An increase in the HIF-1α signal indicates stabilization.

Materials:

-

Human cell line (e.g., HeLa, HEK293T, or a renal cell carcinoma line like RCC4)

-

Cell culture medium and supplements

-

This compound

-

Positive control PHD inhibitor (e.g., Roxadustat or DMOG)

-

RIPA buffer or other suitable lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies: anti-HIF-1α and anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 4-6 hours). Include a vehicle control and a positive control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice with RIPA buffer containing protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and sample loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

-

Data Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with an anti-β-actin antibody to serve as a loading control.

-

Quantify the band intensities for HIF-1α and β-actin.

-

Normalize the HIF-1α band intensity to the corresponding β-actin band intensity to determine the relative level of HIF-1α stabilization.

-

Logical Relationships and Drug Development

The potential of this compound as a therapeutic agent is logically derived from its mechanism of action as a PHD inhibitor. The following diagram illustrates this relationship.

Conclusion

This compound presents a compelling profile as a modulator of the HIF signaling pathway through its inhibitory action on prolyl hydroxylases. While specific quantitative data on its potency are not yet widely available, its structural similarity to 2-oxoglutarate and the well-established mechanism of this class of inhibitors provide a strong rationale for its biological activity. The experimental protocols detailed in this guide offer a robust framework for the further characterization of this compound and other potential PHD inhibitors. Continued research into this and similar molecules holds promise for the development of novel therapeutics for a range of diseases characterized by hypoxia and dysregulated oxygen sensing.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Hydroxypicolinic Acid and Its Derivatives

Introduction

This compound, also known as 4-hydroxy-2-pyridinecarboxylic acid, is a pyridine derivative that serves as a crucial intermediate in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals.[1] Its structural scaffold is a key component in the development of novel molecules with diverse biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound and its derivatives, with a focus on experimental methodologies and quantitative data for the scientific community.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and application in various experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-Hydroxypyridine-2-carboxylic acid | [2] |

| CAS Number | 22468-26-4 | [2][3][4][5] |

| Molecular Formula | C₆H₅NO₃ | [2][3][5] |

| Molecular Weight | 139.11 g/mol | [3] |

| Appearance | Solid | - |

| Solubility | Slightly soluble in water | [1] |

Synthesis of this compound and Its Derivatives

Several synthetic routes have been developed for the preparation of this compound and its derivatives, often starting from readily available precursors.

Synthesis from Pyridine-4-boronic Acid

One common method involves the use of pyridine-4-boronic acid as a starting material.[6]

Experimental Protocol: General Procedure for the Synthesis of 4-Hydroxypyridine from Pyridine-4-boronic acid [6]

-

Reaction Setup: In a suitable reaction vessel, combine 10 mol% of CuSO₄·5H₂O (0.049 g, 0.2 mmol) and 6.7 mol% of an appropriate ligand in methanol. Add 2 mmol of pyridine-4-boronic acid to this mixture.

-

Reaction Execution: Place the reaction vessel in a preheated oil bath maintained at 60°C. Stir the reaction mixture under atmospheric pressure.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the mixture twice with hot ethyl acetate to separate the product from the catalyst and unreacted starting materials.

-

Isolation and Purification: Remove the ethyl acetate by evaporation. Purify the crude product by column chromatography on silica gel (260 mesh) using a petroleum ether:ethyl acetate (25:75) eluent system.[6]

Synthesis of 4-Alkoxy-3-hydroxypicolinic Acids from Furfural

A multi-step process has been described for the synthesis of 4-alkoxy-3-hydroxypicolinic acids starting from furfural. This process involves several key chemical transformations.[7][8]

Logical Workflow for Synthesis from Furfural

Caption: Synthesis of 4-alkoxy-3-hydroxypicolinic acids.

Experimental Protocol: Key Steps in the Synthesis from Furfural

-

Preparation of 4,6-Dibromo-3-hydroxypicolinonitrile: This intermediate is prepared from furfural through a series of steps including cyano-amination, amine salt formation, and bromination-rearrangement.[7][8] The process can be conducted in a biphasic system at temperatures between 0°C and 50°C.[7]

-

Bromo Substitution by an Alkoxide Group: The dibromo intermediate undergoes substitution with an alkoxide group.

-

Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid. This can be achieved by heating the starting picolinonitrile in a strong, aqueous mineral acid or a strong base like sodium hydroxide or potassium hydroxide.[7]

-

Halogen Reduction: The final step involves the reduction of the remaining halogen. Suitable hydrogen sources for this catalytic reduction include hydrogen gas or hydrogen transfer reagents like ammonium, potassium, or sodium formate.[7]

Biological Activities and Applications

While this compound itself is primarily recognized as a synthetic intermediate, its structural analogs and derivatives have shown a range of biological activities and applications.

Role as a MALDI Matrix

Though less common than its isomer, 3-hydroxypicolinic acid (3-HPA), which is widely used as a matrix for the analysis of oligonucleotides in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, picolinic acid derivatives are important in this field.[9][10][11][12][13][14] The matrix plays a crucial role in the MALDI process by co-crystallizing with the analyte and absorbing the laser energy, leading to soft ionization of the analyte.

Caption: Role of a matrix in MALDI-TOF Mass Spectrometry.

Potential Therapeutic Applications of Derivatives

Derivatives of structurally related compounds like 4-hydroxyquinolines and 4-hydroxycoumarins have been investigated for various pharmacological activities.[15][16]

-

Anticancer Activity: Some 4-hydroxyquinoline derivatives have been synthesized and evaluated for their potential as cytotoxic agents against cancer cell lines.[15]

-

Anti-inflammatory Activity: Derivatives of 4-hydroxybenzene acrylic acid have been designed and shown to possess significant anti-inflammatory activity.[17]

-

Anticoagulant Activity: 4-hydroxycoumarin derivatives are well-known for their anticoagulant properties and are used as rodenticides and antithrombotic agents.[16]

-

Antioxidant Activity: C-acylated derivatives of 4-hydroxycoumarin have demonstrated notable antioxidant effects.[18]

It is important to note that these activities are associated with derivatives of related heterocyclic systems, and further research is needed to explore the biological potential of this compound derivatives specifically.

Role in Drug Development

4-Hydroxypyridine and its derivatives are considered valuable scaffolds in drug discovery and development.[19] They serve as versatile intermediates for creating complex therapeutic molecules.[19] The development of efficient and scalable synthetic processes for these compounds is crucial for advancing pharmaceutical research.[19]

Signaling Pathways

The direct involvement of this compound in specific cell signaling pathways is not well-documented in the current scientific literature. However, derivatives of similar phenolic acids, such as 4-hydroxybenzoic acid (4-HB), have been shown to influence key metabolic and signaling pathways, including the PI3K/Akt, MAPK3, and STAT3 pathways.[20]

The mechanism of action for many bioactive compounds involves interaction with cellular signaling cascades that regulate various physiological processes. A generalized representation of such a pathway is shown below.

Caption: A conceptual cell signaling pathway.

Conclusion

This compound is a valuable chemical entity with established importance as a synthetic intermediate. While its direct biological activities are not extensively studied, the diverse pharmacological properties of its structural analogs highlight the potential of its derivatives in drug discovery and development. The synthetic protocols and data presented in this guide offer a foundation for researchers to explore the synthesis of novel this compound derivatives and investigate their potential applications in medicine and materials science. Further research into the biological mechanisms and potential therapeutic targets of these compounds is warranted.

References

- 1. 4-Hydroxypyridine-2-carboxylic acid | 22468-26-4 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. 22468-26-4|this compound|BLD Pharm [bldpharm.com]

- 5. appchemical.com [appchemical.com]

- 6. 4-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 7. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 8. US20160009650A1 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 16. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of novel 4-hydroxybenzene acrylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin [pubs.sciepub.com]

- 19. nbinno.com [nbinno.com]

- 20. mdpi.com [mdpi.com]

Spectroscopic Profile of 4-Hydroxypicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Hydroxypicolinic acid (4-HPA), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 4-HPA, along with the experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of directly published complete datasets, some data is supplemented with information from analogous compounds to provide a comprehensive profile.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Solvent |

| ¹H | ~7.9-8.1 | H-6 (Pyridine Ring) | DMSO-d₆ |

| ¹H | ~7.0-7.2 | H-5 (Pyridine Ring) | DMSO-d₆ |

| ¹H | ~6.8-7.0 | H-3 (Pyridine Ring) | DMSO-d₆ |

| ¹³C | ~165-170 | C=O (Carboxylic Acid) | DMSO-d₆ |

| ¹³C | ~160-165 | C-4 (C-OH) | DMSO-d₆ |

| ¹³C | ~145-150 | C-2 (C-COOH) | DMSO-d₆ |

| ¹³C | ~140-145 | C-6 | DMSO-d₆ |

| ¹³C | ~115-120 | C-5 | DMSO-d₆ |

| ¹³C | ~110-115 | C-3 | DMSO-d₆ |

Note: The chemical shifts are approximate and based on typical values for pyridine derivatives and related hydroxybenzoic acids. The exact values can vary based on solvent and experimental conditions.

Table 2: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-2500 | O-H Stretch (Carboxylic Acid & Phenolic) | Broad, Strong |

| ~3100-3000 | C-H Stretch (Aromatic) | Medium |

| ~1700-1680 | C=O Stretch (Carboxylic Acid) | Strong |

| ~1610, 1580, 1470 | C=C & C=N Stretch (Pyridine Ring) | Medium-Strong |

| ~1300-1200 | C-O Stretch (Phenolic) | Strong |

| ~900-650 | C-H Bend (Aromatic) | Medium-Strong |

Note: The IR absorption bands are characteristic of hydroxy-substituted pyridine carboxylic acids.

Table 3: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| ~210-220 | Methanol/Water | Not Reported |

| ~270-280 | Methanol/Water | Not Reported |

Note: The UV-Vis absorption maxima are based on data for analogous compounds like p-hydroxybenzoic acid and may vary for this compound.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and environment of the hydrogen and carbon atoms in this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final IR spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to identify the λmax.

-

Visualizations

General Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further investigation and development in the fields of chemistry and drug discovery.

Solubility of 4-Hydroxypicolinic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypicolinic acid, also known as 4-hydroxy-2-pyridinecarboxylic acid, is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in diverse research and development settings. This technical guide provides a summary of the available solubility data, detailed experimental protocols for solubility determination, and a representative biological pathway involving a related hydroxypicolinic acid isomer to provide context for its potential metabolic fate.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 22468-26-4 | [1][2] |

| Molecular Formula | C₆H₅NO₃ | [3] |

| Molecular Weight | 139.11 g/mol | [4] |

| Appearance | White to almost white powder or crystal | [4] |

| Melting Point | ~280 °C (decomposes) |

Solubility Data

| Solvent | Qualitative Solubility | Reference |

| Water | Slightly soluble | [1][2][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

Further experimental determination is required to establish quantitative solubility profiles in common organic solvents such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and other polar and non-polar solvents.

Experimental Protocols for Solubility Determination

In the absence of specific published methods for this compound, the following established protocols for determining the solubility of solid organic compounds can be employed.

Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining equilibrium solubility.[7][8][9][10][11]

Objective: To determine the mass of this compound dissolved in a known mass or volume of solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a pre-weighed syringe filter into a pre-weighed container to remove any undissolved solids.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the solution using a suitable method (e.g., gentle heating in an oven below the decomposition temperature of the analyte, or under reduced pressure in a vacuum desiccator).

-

Once the solvent is completely evaporated, re-weigh the container with the dried solute.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the container minus the initial weight of the empty container.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as g/100 g of solvent, g/L, or mol/L.

-

UV-Vis Spectrophotometry

This method is suitable if this compound exhibits significant UV absorbance in the chosen solvent and the solvent itself is transparent in that region.[12][13][14][15][16]

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest

Procedure:

-

Determination of λmax:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the organic solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1).

-

Filter the saturated solution to remove undissolved solids.

-

Carefully dilute a known volume of the clear supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of a solid compound in an organic solvent is depicted below.

Caption: General workflow for solubility determination.

Representative Biological Pathway

While specific signaling or metabolic pathways involving this compound are not well-documented, the biosynthesis of the related isomer, 3-hydroxypicolinic acid, has been elucidated.[17][18] The following diagram illustrates this biosynthetic pathway, providing a potential model for how hydroxypicolinic acids can be produced in biological systems.

Caption: In-vitro biosynthetic pathway of 3-Hydroxypicolinic acid.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound in organic solvents. The limited quantitative data highlights a clear need for further experimental investigation to establish a comprehensive solubility profile, which is essential for advancing its application in research and development. The provided experimental protocols offer robust methodologies for researchers to determine these crucial physicochemical parameters. Furthermore, the representative biological pathway of a related isomer offers valuable context for understanding the potential roles of hydroxypicolinic acids in biological systems.

References

- 1. chembk.com [chembk.com]

- 2. 4-Hydroxypyridine-2-carboxylic acid CAS#: 22468-26-4 [chemicalbook.com]

- 3. appchemical.com [appchemical.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 4-Hydroxypyridine-2-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. msesupplies.com [msesupplies.com]

- 12. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

- 16. improvedpharma.com [improvedpharma.com]

- 17. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-Hydroxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 4-Hydroxypicolinic acid (4-HPA). Due to the limited availability of specific experimental data for 4-HPA in the public domain, this guide draws upon information from related pyridine carboxylic acid derivatives to infer its thermal properties and degradation pathways.

Introduction to this compound

This compound, also known as 4-hydroxy-2-pyridinecarboxylic acid, is a heterocyclic organic compound. Its structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, makes it a molecule of interest in medicinal chemistry and materials science. Understanding its thermal stability is crucial for applications in drug development, where thermal processing is common, and for ensuring the long-term stability of materials incorporating this moiety.

Thermal Stability Profile

The thermal stability of an organic compound is its ability to resist decomposition at elevated temperatures. For this compound, the available data from various chemical suppliers indicates that it decomposes upon melting.

Quantitative Thermal Analysis Data

| Compound | Melting Point (°C) | Onset of Decomposition (°C) | Key Observations |

| This compound | ~252 (with decomposition)[1] | Not explicitly reported | Decomposes upon melting. |

| Picolinic Acid (2-Pyridinecarboxylic acid) | 136-138 | > 150 (significant decarboxylation) | Known to be susceptible to thermal decarboxylation. |

| Nicotinic Acid (3-Pyridinecarboxylic acid) | 236-239 | Higher than picolinic acid | More thermally stable than picolinic acid. |

| Isonicotinic Acid (4-Pyridinecarboxylic acid) | 317 (sublimes) | Higher than picolinic acid | Generally more stable than the 2-isomer. |

Note: The onset of decomposition for picolinic acid is an estimation based on general chemical knowledge, as specific quantitative data from a single source was not found.

Proposed Thermal Degradation Pathway

In the absence of specific experimental studies on the degradation products of this compound, a plausible degradation pathway can be proposed based on the known chemistry of pyridine carboxylic acids and related hydroxy-aromatic acids. The primary degradation route is likely to be decarboxylation, the loss of carbon dioxide (CO₂), facilitated by the presence of the carboxylic acid group on the pyridine ring.

The presence of the hydroxyl group at the 4-position can influence the electron density of the ring and potentially affect the ease of decarboxylation. The initial product of decarboxylation would be 4-hydroxypyridine. This intermediate could then undergo further decomposition at higher temperatures, potentially leading to the formation of various smaller volatile compounds through ring opening and fragmentation.

Experimental Protocols

To rigorously determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 4-HPA begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Heat the sample from 30 °C to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass lost at different temperature ranges. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion (if any), and to observe any thermal events such as decomposition or phase transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan. A pinhole in the lid may be used to allow for the escape of any evolved gases.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Heat the sample from 30 °C to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the heat flow as a function of temperature. The resulting DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The peak onset temperature can be taken as the melting/decomposition point, and the area under the peak can be integrated to determine the enthalpy change associated with the event.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal degradation.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-1 mg) of this compound into a pyrolysis sample holder.

-

Pyrolysis: Heat the sample rapidly to a specific decomposition temperature (determined from TGA data, e.g., 300 °C) in an inert atmosphere (e.g., helium).

-

GC Separation: The evolved degradation products are swept into the GC column, where they are separated based on their volatility and interaction with the stationary phase. A suitable temperature program for the GC oven should be used to achieve good separation.

-

MS Detection: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual degradation products by comparing them to spectral libraries.

Conclusion

While specific, detailed experimental data on the thermal stability and degradation of this compound is limited, existing information and comparison with related compounds suggest that it undergoes decomposition upon melting, likely via decarboxylation. For a comprehensive understanding, further experimental investigation using techniques such as TGA, DSC, and Py-GC-MS is essential. The protocols outlined in this guide provide a robust framework for conducting such studies, which will be invaluable for the safe and effective use of this compound in research and development.

References

4-Hydroxypicolinic Acid: A Technical Guide to its Chelating Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypicolinic acid (4-HPA), also known as 4-hydroxy-2-pyridinecarboxylic acid, is a heterocyclic organic compound with the molecular formula C₆H₅NO₃.[1][2] Its structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, positions it as a potential bidentate chelating agent for various metal ions. This guide provides a comprehensive technical overview of this compound, focusing on its role as a chelating agent, its synthesis, and the experimental protocols used to characterize its metal-binding properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic and analytical applications of metal chelation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is fundamental for its identification, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22468-26-4 | [1][2] |

| Molecular Formula | C₆H₅NO₃ | [1][2] |

| Molecular Weight | 139.11 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 142°C | [4] |

| Boiling Point | 79°C at 9 mmHg | [4] |

| SMILES | OC1=CC(=NC=C1)C(=O)O | [1] |

Chelating Properties of this compound

The molecular structure of this compound, with its hydroxyl and carboxylic acid functional groups, allows it to form coordination complexes with metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms from the hydroxyl and carboxyl groups can act as donor atoms, enabling the formation of stable chelate rings with a central metal ion.

Quantitative Data on Metal Ion Chelation

However, studies on its isomer, 3-hydroxypicolinic acid, and other structurally related compounds like 3-hydroxypyridin-4-ones, provide valuable insights into the potential chelating efficacy of 4-HPA. These related compounds are known to be potent iron chelators. For instance, a novel 3-hydroxypyridin-4-one hexadentate ligand has a reported log K for its iron(III) complex of 33.2 and a pFe³⁺ of 27.24.[5] Another study on novel 3-hydroxypyridin-4-ones reported pFe³⁺ values as high as 21.5.[6]

For comparative purposes, Table 2 includes stability constant data for the closely related isomer, 3-hydroxypicolinic acid, with iron(III). It is important to note that these values are not directly transferable to this compound but serve as a valuable reference for its potential chelating strength.

Table 2: Stability Constants for Iron(III) Complexes with 3-Hydroxypicolinic Acid

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | log K / log β | Method | Reference(s) |

| Fe(III) | 3-Hydroxypicolinic acid | Multiple mononuclear complexes | Data not explicitly stated | Potentiometric Titration, UV-Vis Spectrophotometry | [7][8] |

The lack of quantitative data for this compound underscores the need for further research to fully characterize its potential as a chelating agent. The experimental protocols outlined in this guide can be employed to determine these crucial parameters.

Experimental Protocols

Synthesis of this compound

A generalized workflow for a potential synthesis is depicted below.

Caption: A generalized synthetic route for substituted 4-hydroxypyridines.

Determination of Metal-Ligand Stability Constants by Potentiometric Titration

Potentiometric titration is a standard method for determining the stability constants of metal complexes.[7][8] The principle involves monitoring the pH of a solution containing the metal ion and the ligand as a strong base is added. The formation of the metal-ligand complex often involves the displacement of protons from the ligand, and the resulting pH changes can be used to calculate the stability constants.

Materials:

-

This compound

-

Metal salt solution of known concentration (e.g., FeCl₃, CuCl₂, ZnCl₂)

-

Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

-

Standardized strong acid (e.g., 0.1 M HCl)

-

Inert salt for maintaining constant ionic strength (e.g., KCl, NaClO₄)

-

Potentiometer with a pH electrode

-

Thermostated titration vessel

-

Burette

-

Computer software for data analysis (recommended)

Procedure:

-

Solution Preparation: Prepare stock solutions of the ligand, metal salt, strong acid, and strong base with accurately known concentrations. All solutions should be prepared in a background electrolyte of constant ionic strength.

-

Titrations: Perform a series of titrations in the thermostated vessel:

-

Acid Calibration: Titrate a known volume of the strong acid with the strong base to calibrate the electrode.

-

Ligand Protonation: Titrate a solution of this compound and strong acid with the strong base to determine the protonation constants of the ligand.

-

Complex Formation: Titrate a solution containing this compound, the metal salt, and strong acid with the strong base.

-

-

Data Analysis: The titration data (pH versus volume of base added) is analyzed using specialized software to calculate the stepwise and overall stability constants (K and β) for the metal-ligand complexes.

Caption: Workflow for determining stability constants via potentiometric titration.

Spectrophotometric Determination of Iron(III) Chelation

Spectrophotometry can be used to study the formation of colored metal complexes and to determine their stoichiometry and stability. The formation of an iron(III) complex with a chelating agent often results in a colored solution, and the intensity of the color is proportional to the concentration of the complex.

Materials:

-

This compound solution

-

Iron(III) salt solution (e.g., FeCl₃) of known concentration

-

Buffer solutions for pH control

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Solutions: Prepare a series of solutions containing a fixed concentration of iron(III) and varying concentrations of this compound at a constant pH.

-

Spectrophotometric Measurements: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the iron(III)-4-HPA complex.

-

Data Analysis (Job's Method of Continuous Variation):

-

Prepare a series of solutions where the total molar concentration of iron(III) and 4-HPA is constant, but their mole fractions vary.

-

Measure the absorbance of each solution at λmax.

-

Plot absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.

-

-

Data Analysis (Mole-Ratio Method):

-

Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the ligand.

-

Plot absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.

-

Potential Applications in Drug Development

Chelating agents are of significant interest in drug development for the treatment of diseases related to metal overload, such as thalassemia and hemochromatosis.[12] Orally active iron chelators are particularly sought after to improve patient compliance.[5] The structural similarity of this compound to other known iron chelators, such as the 3-hydroxypyridin-4-ones, suggests its potential in this therapeutic area.

Furthermore, the chelation of metal ions can influence the biological activity of compounds. For example, some antibacterial drugs exert their effects through metal chelation.[13] The ability of this compound to bind metal ions could be explored for its potential antimicrobial or anticancer properties.

Toxicology and Biocompatibility

There is limited specific toxicological data available for this compound. A Safety Data Sheet (SDS) indicates that it may cause skin and eye irritation and may be harmful if inhaled or swallowed.[4] For the structurally related compound 4-hydroxybenzoic acid, toxicological studies have shown it to be of relatively low toxicity to aquatic organisms and to have a high oral LD50 in rats.[14] It is also reported to be not genotoxic.[14] However, these findings for 4-hydroxybenzoic acid cannot be directly extrapolated to this compound, and further toxicological studies are necessary to assess its safety profile for any potential therapeutic applications.

Conclusion

This compound presents an interesting scaffold for the development of novel chelating agents. Its structural features suggest a capacity for metal ion binding that warrants further investigation. The primary limitation in fully assessing its potential is the current lack of quantitative data on its metal-ligand stability constants. The experimental protocols detailed in this guide provide a roadmap for researchers to determine these crucial parameters. Future studies focused on the synthesis, characterization of metal complexes, and toxicological evaluation of this compound will be essential in elucidating its potential for applications in drug development and other scientific fields.

References